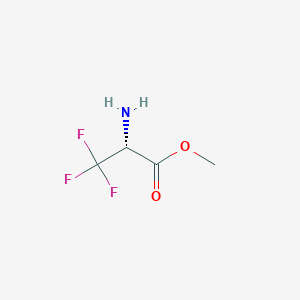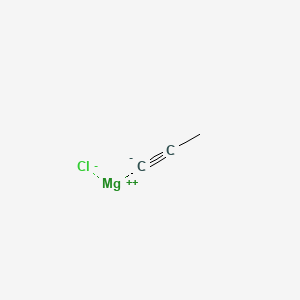
Magnesium, chloro-1-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro-1-propynyl- is an organometallic compound that features a magnesium atom bonded to a chloro-1-propynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium, chloro-1-propynyl- typically involves the reaction of magnesium turnings with 1-bromo-3-chloropropane in the presence of dry diethyl ether. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is stirred and heated to facilitate the formation of the Grignard reagent, which is then reacted with the desired halide to produce the target compound .
Industrial Production Methods
Industrial production of magnesium, chloro-1-propynyl- follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and heating mechanisms. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final compound is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro-1-propynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted propynyl derivatives .
Aplicaciones Científicas De Investigación
Magnesium, chloro-1-propynyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of advanced materials, such as polymers and composites, due to its unique reactivity .
Mecanismo De Acción
The mechanism of action of magnesium, chloro-1-propynyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. This coordination ability makes it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride: A simple ionic compound used in various industrial and biological applications.
Magnesium oxide: Known for its use in refractory materials and as a catalyst.
Magnesium bromide: Another organometallic compound with similar reactivity but different halide substitution.
Uniqueness
Magnesium, chloro-1-propynyl- is unique due to its specific chloro-1-propynyl group, which imparts distinct reactivity and properties compared to other magnesium compounds. This uniqueness makes it valuable in specialized applications where other magnesium compounds may not be suitable .
Propiedades
Fórmula molecular |
C3H3ClMg |
|---|---|
Peso molecular |
98.81 g/mol |
Nombre IUPAC |
magnesium;prop-1-yne;chloride |
InChI |
InChI=1S/C3H3.ClH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OMMMWKCLKYDVLZ-UHFFFAOYSA-M |
SMILES canónico |
CC#[C-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


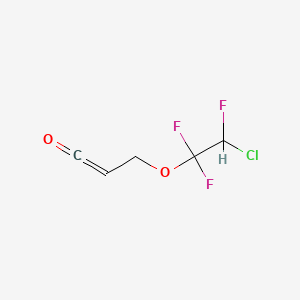
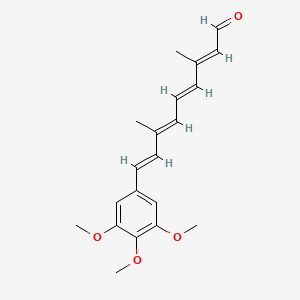

![(Hexamethylenetetramine)penta[copper(I) cyanide]](/img/structure/B12326121.png)
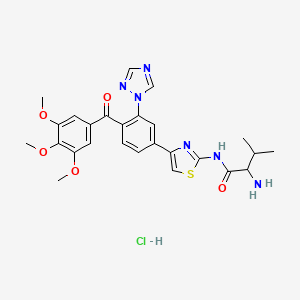
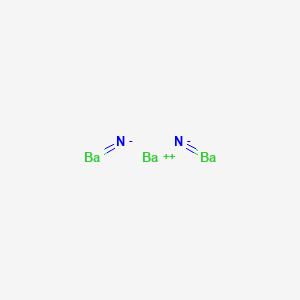
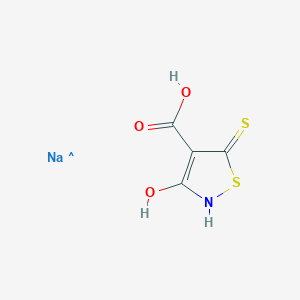
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326136.png)
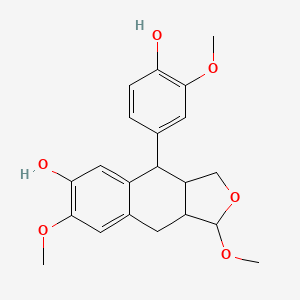
![[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium](/img/structure/B12326145.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
![11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B12326174.png)
![Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12326177.png)
